Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate
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Overview
Description
Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a cyano-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. This reaction typically employs a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a cross-coupling mechanism, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino-substituted phosphonates.
Substitution: Various substituted aromatic phosphonates depending on the electrophile used.
Scientific Research Applications
Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the production of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .
Comparison with Similar Compounds
Similar Compounds
- Diethyl cyanomethylphosphonate
- Dimethyl [(2-cyano-5-methylphenyl)methyl]phosphonate
- Diethyl [(2-cyano-4-methylphenyl)methyl]phosphonate
Uniqueness
Diethyl [(2-cyano-5-methylphenyl)methyl]phosphonate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This compound’s cyano group provides additional functionality, allowing for further chemical modifications and applications .
Properties
CAS No. |
62308-23-0 |
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Molecular Formula |
C13H18NO3P |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-4-methylbenzonitrile |
InChI |
InChI=1S/C13H18NO3P/c1-4-16-18(15,17-5-2)10-13-8-11(3)6-7-12(13)9-14/h6-8H,4-5,10H2,1-3H3 |
InChI Key |
POBKNLVSHLAFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)C)C#N)OCC |
Origin of Product |
United States |
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